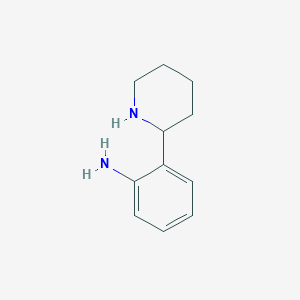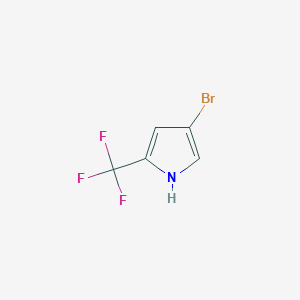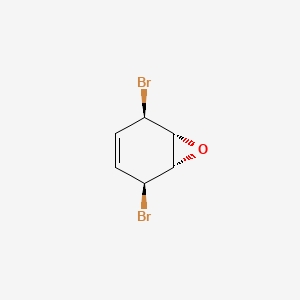![molecular formula C10H15N3O B12114142 3-[(4-Methylphenyl)amino]propanehydrazide CAS No. 21911-86-4](/img/structure/B12114142.png)
3-[(4-Methylphenyl)amino]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-(4-methylphenyl)-, hydrazide: is a chemical compound that belongs to the class of beta-amino acids It is characterized by the presence of a hydrazide group attached to the beta-alanine backbone, with a 4-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(4-methylphenyl)-, hydrazide typically involves the reaction of beta-alanine with 4-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of Beta-Alanine, N-(4-methylphenyl)-, hydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for the purification and isolation of the final product. Techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Alanine, N-(4-methylphenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the hydrazide group or the 4-methylphenyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Beta-Alanine, N-(4-methylphenyl)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Beta-Alanine, N-(4-methylphenyl)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The 4-methylphenyl group may also contribute to the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Beta-Alanine, N-(4-chlorophenyl)-, hydrazide: Similar structure but with a chlorine substituent instead of a methyl group.
Beta-Alanine, N-(4-nitrophenyl)-, hydrazide: Contains a nitro group instead of a methyl group.
Beta-Alanine, N-(4-methoxyphenyl)-, hydrazide: Features a methoxy group in place of the methyl group.
Uniqueness: Beta-Alanine, N-(4-methylphenyl)-, hydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent may enhance the compound’s stability, solubility, and interaction with specific molecular targets compared to its analogs.
Propiedades
Número CAS |
21911-86-4 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
3-(4-methylanilino)propanehydrazide |
InChI |
InChI=1S/C10H15N3O/c1-8-2-4-9(5-3-8)12-7-6-10(14)13-11/h2-5,12H,6-7,11H2,1H3,(H,13,14) |
Clave InChI |
GSNCQQXAEFISJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B12114062.png)
![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)
![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
![Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)





![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
